(E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide
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Overview
Description
(E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Scientific Research Applications
(E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of thiophene derivatives is diverse and depends on their specific structures and functional groups. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research will likely focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity .
Preparation Methods
The synthesis of (E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with acrylamides under specific conditions. Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles. The major products formed depend on the specific reagents and conditions used
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives like suprofen and articaine. What sets (E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide apart is its unique structural features, which may confer distinct electronic properties and biological activities .
Properties
IUPAC Name |
N,4,5-trimethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-9-10(2)21-15(13(9)14(19)16-3)17-12(18)7-6-11-5-4-8-20-11/h4-8H,1-3H3,(H,16,19)(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLSTWDMJDRCC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C=CC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)/C=C/C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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